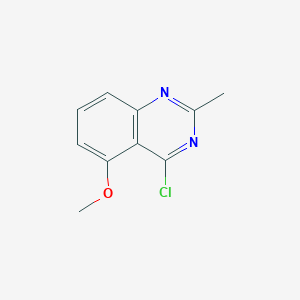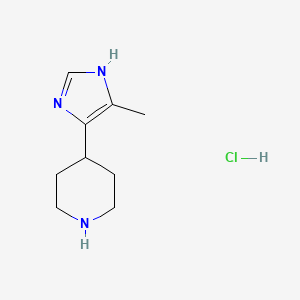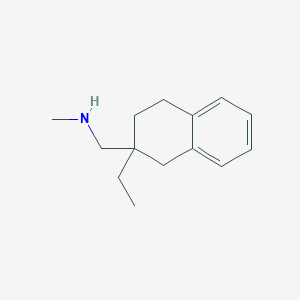
4-Chloro-1-methoxy-2-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-methoxy-2-methylnaphthalene is an organic compound with the molecular formula C12H11ClO It is a derivative of naphthalene, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methoxy-2-methylnaphthalene typically involves the chlorination of 2-methylnaphthalene followed by methoxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted in an inert solvent like carbon tetrachloride at elevated temperatures. The methoxylation step involves the reaction of the chlorinated product with sodium methoxide in methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-methoxy-2-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 1-methoxy-2-methylnaphthalene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 4-Amino-1-methoxy-2-methylnaphthalene or 4-Mercapto-1-methoxy-2-methylnaphthalene.
Oxidation: 4-Chloro-1-methoxy-2-naphthoic acid.
Reduction: 1-Methoxy-2-methylnaphthalene.
Aplicaciones Científicas De Investigación
4-Chloro-1-methoxy-2-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-methoxy-2-methylnaphthalene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2-methylnaphthalene
- 4-Chloro-8-methoxy-2-methylquinoline
- 2-Chloro-5,8-dimethoxy-4-methylquinoline
Comparison
4-Chloro-1-methoxy-2-methylnaphthalene is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Propiedades
Número CAS |
120224-15-9 |
|---|---|
Fórmula molecular |
C12H11ClO |
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
4-chloro-1-methoxy-2-methylnaphthalene |
InChI |
InChI=1S/C12H11ClO/c1-8-7-11(13)9-5-3-4-6-10(9)12(8)14-2/h3-7H,1-2H3 |
Clave InChI |
FHLRDIRMRPBPFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C(=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


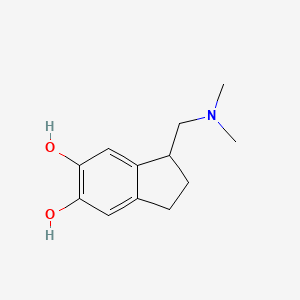
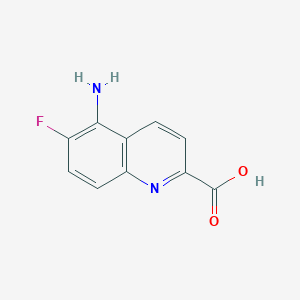
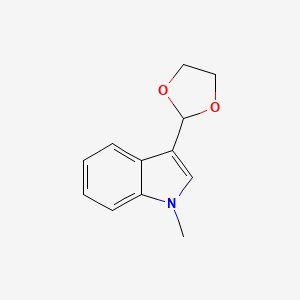
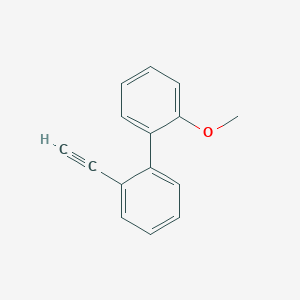

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11896919.png)
![N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide](/img/structure/B11896926.png)
![2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B11896928.png)

